7-iodoimidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
7-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of an iodine atom at the 7th position and a carboxylic acid group at the 2nd position makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-iodoimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors followed by iodination. One common method includes the use of a copper-catalyzed tandem cyclization followed by iodination . The reaction conditions often involve the use of copper supported on manganese oxide-based octahedral molecular sieves (CuOx/OMS-2) as a catalyst .
Industrial Production Methods: For industrial production, continuous flow systems using microreactors have been explored to enhance the efficiency and yield of the synthesis . This method allows for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions: 7-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products: The major products formed depend on the type of reaction. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .
Scientific Research Applications
7-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 7-iodoimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Rab11A prenylation, which is crucial for various cellular processes . The compound’s structure allows it to interact with specific enzymes and proteins, thereby modulating their activity.
Comparison with Similar Compounds
- 6-Bromo-7-fluoro-3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
Comparison: Compared to other imidazo[1,2-a]pyridine derivatives, 7-iodoimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to the presence of the iodine atom at the 7th position, which significantly influences its reactivity and biological activity . This makes it a valuable compound for specific applications where iodine’s properties are beneficial.
Properties
CAS No. |
2379310-18-4 |
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Molecular Formula |
C8H5IN2O2 |
Molecular Weight |
288 |
Purity |
91 |
Origin of Product |
United States |
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